4-tert-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide
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Overview
Description
4-tert-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide is a complex organic compound that features a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in acetone as a solvent. The reaction is heated at 50°C and stirred for 3 hours, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
4-tert-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biochemical research.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with a complex structure used in organic synthesis.
Uniqueness
4-tert-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
300568-58-5 |
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Molecular Formula |
C22H25N3O2 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
4-tert-butyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide |
InChI |
InChI=1S/C22H25N3O2/c1-15-19(21(27)25(24(15)5)18-9-7-6-8-10-18)23-20(26)16-11-13-17(14-12-16)22(2,3)4/h6-14H,1-5H3,(H,23,26) |
InChI Key |
MVFPNNMKILSAFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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